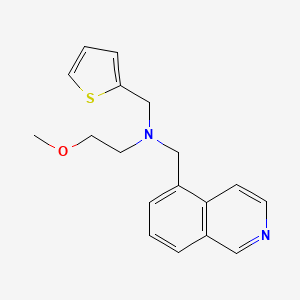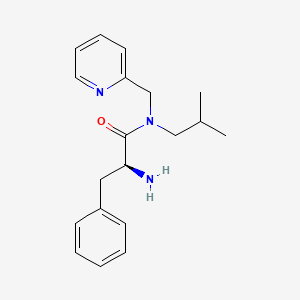![molecular formula C19H24N2O4S B4070894 2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-(1-phenylethyl)acetamide](/img/structure/B4070894.png)
2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-(1-phenylethyl)acetamide
説明
2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-(1-phenylethyl)acetamide, also known as GW501516, is a synthetic drug that belongs to the class of Peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed for the treatment of metabolic and cardiovascular diseases, but due to its performance-enhancing properties, it gained popularity among athletes and bodybuilders. Despite its potential benefits, the drug has been banned by the World Anti-Doping Agency (WADA) since 2009.
作用機序
2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-(1-phenylethyl)acetamide activates PPARδ, a nuclear receptor that regulates gene expression involved in lipid and glucose metabolism, energy expenditure, and inflammation. Activation of PPARδ increases the expression of genes involved in fatty acid oxidation and glucose uptake, leading to increased energy expenditure and improved insulin sensitivity. It also reduces inflammation and oxidative stress, which are key factors in the development of metabolic and cardiovascular diseases.
Biochemical and physiological effects:
This compound has been shown to improve lipid and glucose metabolism, reduce body weight and fat mass, and improve insulin sensitivity in animal models and humans. It also has anti-inflammatory and antioxidant effects, which can protect against the development of atherosclerosis and other cardiovascular diseases. However, its long-term safety and potential side effects are still unknown.
実験室実験の利点と制限
2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-(1-phenylethyl)acetamide has several advantages for laboratory experiments, including its high potency, selectivity, and specificity for PPARδ. It also has a long half-life, which allows for once-daily dosing. However, its high lipophilicity and potential for off-target effects can complicate its use in certain experimental settings. Moreover, its performance-enhancing properties make it a controversial and banned substance in sports.
将来の方向性
Despite its potential therapeutic applications, the use of 2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-(1-phenylethyl)acetamide is currently limited due to its safety concerns and banned status in sports. Future research should focus on developing safer and more selective PPARδ agonists with fewer side effects. Moreover, the role of PPARδ in various diseases and physiological processes needs to be further elucidated to fully understand the potential benefits and risks of PPARδ agonists. Finally, the development of reliable and sensitive analytical methods for detecting this compound and other banned substances is crucial for maintaining the integrity of sports and protecting athletes' health.
科学的研究の応用
2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-(1-phenylethyl)acetamide has been extensively studied for its potential therapeutic applications in various metabolic and cardiovascular diseases, including obesity, diabetes, dyslipidemia, and atherosclerosis. It has also been investigated for its anti-inflammatory, anti-cancer, and neuroprotective effects. However, due to its performance-enhancing properties, it has been misused by athletes and bodybuilders.
特性
IUPAC Name |
N-(1-phenylethyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-14(2)21-26(23,24)18-11-9-17(10-12-18)25-13-19(22)20-15(3)16-7-5-4-6-8-16/h4-12,14-15,21H,13H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPVVMWPTRIOSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
53.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24794213 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4070819.png)

![6-amino-4-(2-chloro-4,5-dimethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4070828.png)
![2-({[(2-bromobenzyl)thio]acetyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B4070835.png)
![methyl 4-[4-(allyloxy)-3,5-dichlorophenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4070842.png)
![N-{2-[2-(1-cyclohexen-1-yl)acetyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-2-pyridinecarboxamide](/img/structure/B4070849.png)
![N-{1-[rel-(2R,3R)-2-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl]-4-piperidinyl}methanesulfonamide bis(trifluoroacetate) (salt)](/img/structure/B4070851.png)
![2-methyl-3-(4-morpholinylcarbonyl)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-5(1H)-quinolinone](/img/structure/B4070859.png)

![2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4070874.png)
![N-benzyl-N-(2-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4070876.png)
![6-methyl-3-{[2-(1H-pyrazol-1-ylmethyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4070878.png)
![N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(2-ethyl-phenyl)-benzenesulfonamide](/img/structure/B4070884.png)
![5-bromo-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid](/img/structure/B4070904.png)